molecular formula C7H9NO3 B14476402 (1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one CAS No. 72485-25-7

(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B14476402
CAS No.: 72485-25-7
M. Wt: 155.15 g/mol
InChI Key: KIUKBUPLLOSEFY-ZBHICJROSA-N
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Description

(1S)-5-Acetyl-2-oxa-5-azabicyclo[221]heptan-3-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the hetero-Diels-Alder cycloaddition reaction. This reaction typically uses cyclopentadiene and protected 1-C-nitroso-β-D-ribofuranosyl halides as starting materials . The reaction conditions often include the use of a halogen atom such as fluorine, chlorine, bromine, or iodine, and protective groups for hydroxyl and diol functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-5-Acetyl-2-oxa-5-azabicyclo[221]heptan-3-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure

Properties

CAS No.

72485-25-7

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(1S)-5-acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C7H9NO3/c1-4(9)8-3-5-2-6(8)7(10)11-5/h5-6H,2-3H2,1H3/t5-,6?/m0/s1

InChI Key

KIUKBUPLLOSEFY-ZBHICJROSA-N

Isomeric SMILES

CC(=O)N1C[C@@H]2CC1C(=O)O2

Canonical SMILES

CC(=O)N1CC2CC1C(=O)O2

Origin of Product

United States

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